Tert-butyl 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate
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Overview
Description
Tert-butyl 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate: is a chemical compound with the molecular formula C10H16F2N2O2 and a molecular weight of 234.24 g/mol This compound is characterized by its unique bicyclic structure, which includes a diazabicycloheptane core with two fluorine atoms and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Diazabicycloheptane Core: This step involves the cyclization of a suitable precursor to form the diazabicycloheptane core. The reaction conditions often include the use of strong bases and specific solvents to facilitate the cyclization process.
Introduction of Fluorine Atoms: The fluorine atoms are introduced through fluorination reactions, which may involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or other fluorine-containing reagents.
Industrial Production Methods
While the compound is primarily synthesized in research laboratories, industrial production methods would likely involve scaling up the aforementioned synthetic routes. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Oxidation Reactions: Oxidation of the compound can lead to the formation of new functional groups or the modification of existing ones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while reduction and oxidation reactions can lead to the formation of different functionalized compounds.
Scientific Research Applications
Tert-butyl 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure and reactivity make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Researchers use the compound to investigate its potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: In industrial settings, the compound may be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals
Mechanism of Action
The mechanism of action of tert-butyl 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate: This compound shares a similar bicyclic structure but lacks the fluorine atoms.
Tert-butyl 7-(trifluoromethyl)-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate: This compound has a trifluoromethyl group instead of the difluoro group.
Uniqueness
Tert-butyl 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H16F2N2O2 |
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Molecular Weight |
234.24 g/mol |
IUPAC Name |
tert-butyl 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate |
InChI |
InChI=1S/C10H16F2N2O2/c1-9(2,3)16-8(15)14-5-4-13-6-7(14)10(6,11)12/h6-7,13H,4-5H2,1-3H3 |
InChI Key |
OAFFMNISYRLCSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2C1C2(F)F |
Origin of Product |
United States |
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